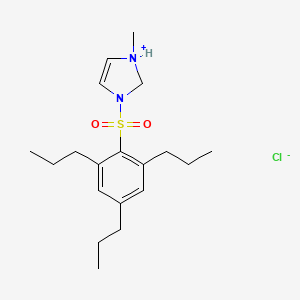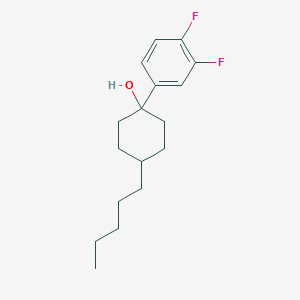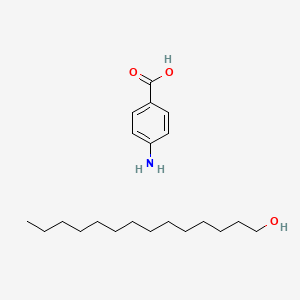![molecular formula C12H13N3O2 B14316797 4-(2-Methyl-1,3-dioxolan-2-yl)cyclohepta[d]imidazol-2-amine CAS No. 110167-02-7](/img/structure/B14316797.png)
4-(2-Methyl-1,3-dioxolan-2-yl)cyclohepta[d]imidazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Methyl-1,3-dioxolan-2-yl)cyclohepta[d]imidazol-2-amine: is a complex organic compound with the following structural formula:
C11H16N4O2
It contains a fused seven-membered imidazole ring and a dioxolane moiety. Let’s break down its features:
Dioxolane Ring: The compound includes a dioxolane ring, which is a heterocyclic acetal. Dioxolanes are related to tetrahydrofuran (THF) but have an oxygen atom replacing one of the methylene groups. In this case, the dioxolane ring is attached to the imidazole core.
准备方法
Synthesis Routes: The synthetic preparation of 4-(2-Methyl-1,3-dioxolan-2-yl)cyclohepta[d]imidazol-2-amine involves several steps. Here’s a general outline:
Imidazole Formation: Start with an appropriate precursor to form the imidazole ring. This can be achieved through cyclization reactions using suitable reagents.
Dioxolane Ring Introduction: Introduce the dioxolane ring by reacting the imidazole intermediate with a suitable aldehyde or ketone, followed by cyclization.
Amination: Finally, amination of the dioxolane ring with ammonia or an amine yields the target compound.
Industrial Production: Industrial-scale production methods may involve modifications of the above steps, optimization for yield, and purification processes. Unfortunately, specific industrial protocols are proprietary and not widely available.
化学反应分析
Reactivity:
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions at various positions.
Substitution: Substitution reactions can occur at the imidazole nitrogen or the dioxolane oxygen.
Common Reagents: Reagents like oxidizing agents (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., amines) play a role.
Major Products: The major products depend on the specific reaction conditions. For instance:
- Oxidation may yield imidazole derivatives.
- Reduction could lead to saturated analogs.
- Substitution reactions result in modified versions of the compound.
科学研究应用
Chemistry:
Catalysis: The compound might serve as a ligand or catalyst due to its unique structure.
Supramolecular Chemistry: Its dioxolane-imidazole combination could be useful in host-guest chemistry.
Drug Development: Investigate its potential as a drug scaffold or bioactive compound.
Biological Activity: Explore its effects on cellular processes.
Materials Science: Investigate its use in polymer chemistry or material synthesis.
作用机制
The exact mechanism remains speculative, but potential targets include enzymes, receptors, or cellular pathways. Further research is needed to elucidate this.
相似化合物的比较
dioxolanes , imidazoles , and heterocyclic amines . Highlighting its uniqueness lies in its fused dioxolane-imidazole structure.
属性
CAS 编号 |
110167-02-7 |
|---|---|
分子式 |
C12H13N3O2 |
分子量 |
231.25 g/mol |
IUPAC 名称 |
4-(2-methyl-1,3-dioxolan-2-yl)cyclohepta[d]imidazol-2-amine |
InChI |
InChI=1S/C12H13N3O2/c1-12(16-6-7-17-12)8-4-2-3-5-9-10(8)15-11(13)14-9/h2-5H,6-7H2,1H3,(H2,13,14,15) |
InChI 键 |
YYWVHLWMGFUICL-UHFFFAOYSA-N |
规范 SMILES |
CC1(OCCO1)C2=CC=CC=C3C2=NC(=N3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,6-Dimethoxy-4-[(morpholin-4-yl)methyl]phenol](/img/structure/B14316719.png)

![5-{[(Pyridin-4-yl)methyl]sulfanyl}-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14316740.png)
![2-[8-(Carboxymethylsulfanyl)-8-sulfanylideneoctanethioyl]sulfanylacetic acid](/img/structure/B14316743.png)
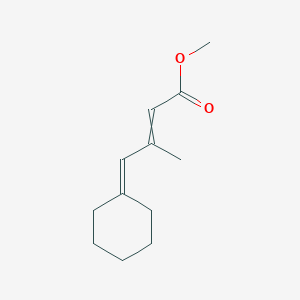
![S-[2-(2-Hydroxy-5-methoxybenzoyl)phenyl] ethanethioate](/img/structure/B14316755.png)
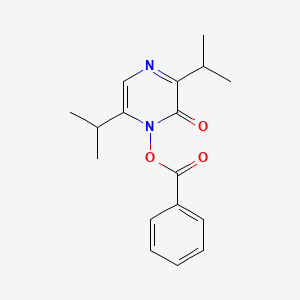
![Ethyl [(furan-2-yl)methanesulfonyl]acetate](/img/structure/B14316764.png)
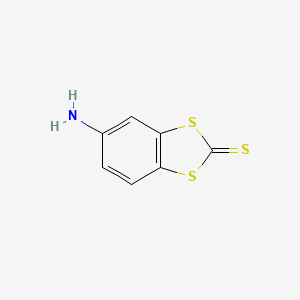

![1-(Bromomethyl)-4-[(2-methoxyethoxy)methoxy]benzene](/img/structure/B14316775.png)
